NVP-BHG712

Descripción general

Descripción

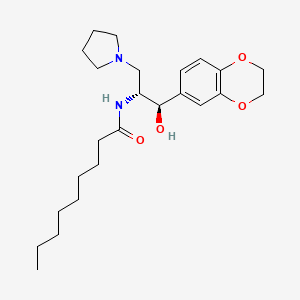

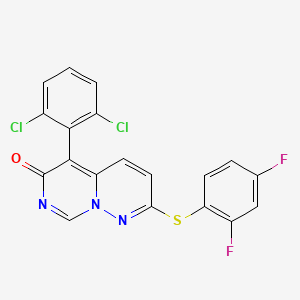

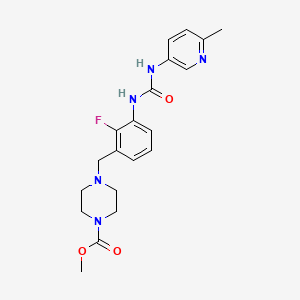

NVP-BHG712, also known as BHG-712, is a EphB4 kinase inhibitor and BCR-ABL inhibitor. This compound, which inhibits EphB4 kinase activity in the low nanomolar range in cellular assays showed high selectivity for targeting the EphB4 kinase when profiled against other kinases in biochemical as well as in cell based assays. BHG-712 shows excellent pharmacokinetic properties and potently inhibits EphB4 autophosphorylation in tissues after oral administration.

Aplicaciones Científicas De Investigación

Análisis exhaustivo de las aplicaciones de NVP-BHG712

This compound, también conocido como 4-metil-3-(1-metil-6-(piridin-3-il)-1H-pirazolo[3,4-d]pirimidin-4-ilamino)-N-(3-(trifluorometil)fenil)benzamida, es un compuesto con diversas aplicaciones en investigación científica. A continuación, se presenta un análisis detallado centrado en aplicaciones exclusivas en diferentes campos:

Terapéutica contra el cáncer: Inhibición de la quinasa EphB4: This compound actúa como un inhibidor de la quinasa EphB4, que desempeña un papel en el crecimiento tumoral y la vascularización. Estudios han demostrado que this compound puede afectar las características tumorales al alterar la señalización EphB4-efrinB2, lo que conduce a una disminución del crecimiento tumoral y una vascularización deteriorada en xenotrasplantes de melanoma .

Modulación de la angiogénesis: Se ha observado que el compuesto modula las proteínas relacionadas con la angiogénesis. Afecta la expresión del factor de crecimiento endotelial vascular (VEGF), la angiotensina 1 (Ang-1) y la proteína quinasa B (Akt/PKB), junto con un aumento de la expresión del inhibidor tisular de la metaloproteinasa-1 (TIMP-1) y el factor de crecimiento transformante beta-2 (TGF-β2), lo que se correlaciona con los cambios en la vascularización de los tumores .

Inhibición del cáncer colorrectal: This compound y sus derivados se han optimizado para su uso como inhibidores del cáncer colorrectal. Estos compuestos han demostrado un potencial en el control del carcinoma de colon humano al dirigirse a la quinasa del receptor tipo A de efrina 2 (EPHA2), que se sobreexpresa en varios tipos de cáncer .

Optimización del inhibidor de la quinasa: El compuesto sirve como un líder para la síntesis de derivados que se evalúan por su potencial como inhibidores de las quinasas. Esto incluye la determinación de su modo de unión, afinidad y selectividad, lo cual es crucial para el desarrollo de terapias efectivas contra el cáncer .

Estudios de biología estructural: This compound se utiliza en biología estructural para comprender los modos de unión de los inhibidores de las quinasas. La cristalografía de rayos X y la termoforesis a microescala se encuentran entre las técnicas empleadas para dilucidar las interacciones entre el compuesto y sus proteínas diana .

Investigación farmacológica: Como compuesto de herramienta, this compound facilita la investigación farmacológica, particularmente en el estudio del papel de EPHA2 en las enfermedades infecciosas y el cáncer. Ayuda en la investigación de la interacción de los receptores EPH en un contexto celular .

Desarrollo de fármacos: El efecto inhibitorio del compuesto sobre EPHA2 también lo convierte en un activo valioso en el desarrollo de fármacos, especialmente para afecciones en las que se implica EPHA2, como el cáncer de mama, cabeza y cuello, cáncer de pulmón de células no pequeñas y cáncer colorrectal .

Medicina molecular: En la medicina molecular, this compound es un candidato prometedor para el desarrollo de enfoques de medicina personalizada. Su especificidad y efectividad en la inhibición de quinasas particulares lo convierten en una molécula potencial para la terapia dirigida .

Mecanismo De Acción

Target of Action

NVP-BHG712, also known as 4-methyl-3-(1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-N-(3-(trifluoromethyl)phenyl)benzamide, primarily targets the EphB4 receptor and the ABC transporter subfamily C member 10 (ABCC10) . EphB4 is a member of the largest family of receptor tyrosine kinases, Eph, and is overexpressed in various tumors . ABCC10, also known as multi-drug resistance protein 7 (MRP7), is a major mediator of paclitaxel resistance .

Mode of Action

this compound acts as an inhibitor of EphB4 kinase autophosphorylation, with IC50 values of 3.3 nM for EphA2 and 3.0 nM for EphB4 . It also inhibits the efflux activity of ABCC10, thereby enhancing the intracellular accumulation of paclitaxel .

Biochemical Pathways

this compound affects the signaling pathways of EphB4 and ephrinB2 . It has been shown to inhibit VEGF-driven angiogenesis, indicating a close crosstalk between VEGFR and EphR signaling during angiogenesis . The inhibition of EphB4-ephrinB2 reverse signaling by this compound results in increased tumor growth and decreased tumor vascularization and perfusion .

Pharmacokinetics

The pharmacokinetics of this compound, particularly in combination with paclitaxel, have been studied . This compound significantly enhanced the intracellular accumulation of paclitaxel in HEK293/ABCC10 cells by inhibiting the efflux activity of ABCC10 .

Result of Action

The inhibition of EphB4 by this compound leads to decreased expression of vascular endothelial growth factor (VEGF), angiotensin 1 (Ang-1), and protein kinase B (Akt/PKB), along with increased expression of tissue inhibitor of metalloproteinase-1 (TIMP-1) and transforming growth factor beta-2 (TGF-β2) . This is consistent with the impaired vascularization of A375-EphB4 xenografts . In addition, this compound antagonizes ABCC10-mediated paclitaxel resistance .

Action Environment

It is known that the compound is orally active , suggesting that it is stable in the gastrointestinal environment and can be absorbed into the bloodstream

Análisis Bioquímico

Biochemical Properties

NVP-BHG712 has been shown to inhibit EphB4 kinase activity in the low nanomolar range in cellular assays . It exhibits high selectivity for EphB4 over other kinases . The compound interacts with the EphB4 enzyme, inhibiting its autophosphorylation . This interaction disrupts the normal function of the enzyme, leading to changes in biochemical reactions within the cell .

Cellular Effects

This compound has demonstrated significant effects on various types of cells and cellular processes. It has been shown to enhance the intracellular accumulation of paclitaxel in HEK293 cells transfected with ABCC10, a major mediator of paclitaxel resistance . This suggests that this compound can influence cell function by modulating drug resistance mechanisms. Furthermore, this compound has been found to inhibit VEGF-driven vessel formation, suggesting an impact on cell signaling pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the EphB4 enzyme, inhibiting its autophosphorylation . This inhibition disrupts the normal signaling processes of the enzyme, leading to changes in gene expression and cellular function . The compound’s effects on VEGF-driven vessel formation suggest that it may also interact with VEGF receptor signaling pathways .

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of this compound in laboratory settings are limited, the compound has been noted for its excellent pharmacokinetic properties . It potently inhibits EphB4 autophosphorylation in tissues after oral administration , suggesting that it remains stable and active over time.

Dosage Effects in Animal Models

In animal models, this compound has been shown to dose-dependently inhibit VEGF-driven vessel formation

Transport and Distribution

Its ability to inhibit EphB4 autophosphorylation in tissues after oral administration suggests that it is effectively distributed within the body .

Propiedades

IUPAC Name |

4-methyl-3-[(1-methyl-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20F3N7O/c1-15-8-9-16(25(37)32-19-7-3-6-18(12-19)26(27,28)29)11-21(15)33-23-20-14-31-36(2)24(20)35-22(34-23)17-5-4-10-30-13-17/h3-14H,1-2H3,(H,32,37)(H,33,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCCPLJOKGAACRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)NC3=C4C=NN(C4=NC(=N3)C5=CN=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20F3N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90587779 | |

| Record name | 4-Methyl-3-{[1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

940310-85-0 | |

| Record name | NVP-BHG 712 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0940310850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-3-{[1-methyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-N-[3-(trifluoromethyl)phenyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90587779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 940310-85-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NVP-BHG 712 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N86NEM4R7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

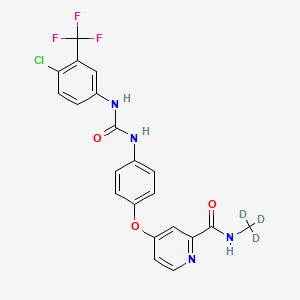

![3-[[2-[(methylaminosulfonyl)amino]-3-fluoropyridin-4-yl]methyl]-4-methyl-7-[(pyrimidin-2-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B1684348.png)

![N-[2-(2-Chloro-4-iodoanilino)-3,4-difluorophenyl]-4-(propan-2-ylamino)piperidine-1-sulfonamide](/img/structure/B1684349.png)

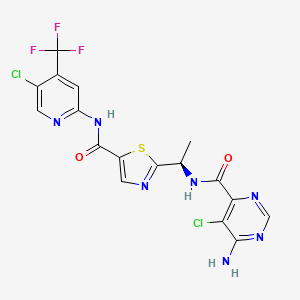

![1H-Pyrrole-2,5-dione, 1-[[6-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]-3-[(3,3-dimethylbutoxy)methyl]-4-methyl-](/img/structure/B1684368.png)